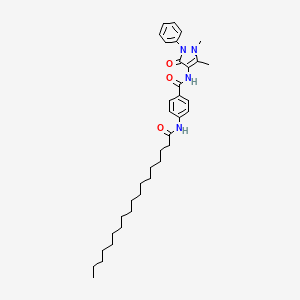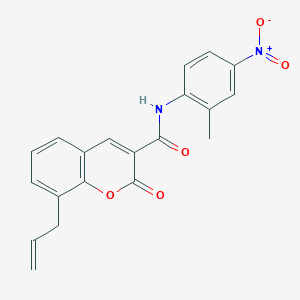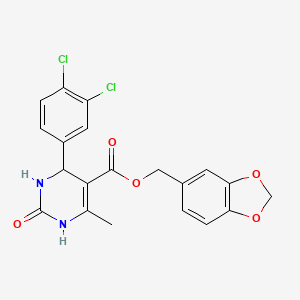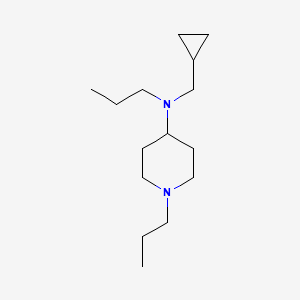
Caffeine, 8-(hydroxymethyl)-
Vue d'ensemble
Description
Caffeine, 8-(hydroxymethyl)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of a hydroxymethyl group attached to the eighth position of the caffeine molecule. Caffeine, 8-(hydroxymethyl)- retains many of the stimulant properties of caffeine but also exhibits unique chemical and biological characteristics due to the additional hydroxymethyl group.
Mécanisme D'action
Target of Action
The primary target of caffeine is the adenosine receptors in the brain . Adenosine is a neurotransmitter that promotes sleep and relaxation, and by blocking its receptors, caffeine produces a stimulant effect .
Mode of Action
Caffeine acts as an adenosine receptor antagonist . This means it binds to adenosine receptors without activating them, effectively blocking adenosine from binding and exerting its effects . This results in increased alertness and wakefulness .
Biochemical Pathways
Caffeine affects several biochemical pathways. It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
Pharmacokinetics
Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It has a large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .
Result of Action
The antagonism of adenosine receptors by caffeine results in a variety of effects. It has potent antioxidant properties , helping protect cells against UV radiation and slowing down the process of photoaging of the skin . Moreover, caffeine increases the microcirculation of blood in the skin and stimulates the growth of hair through inhibition of the 5-α-reductase activity .
Action Environment
The action of caffeine can be influenced by various environmental factors. For example, the synthesis pathway of caffeine in tea and coffee plants involves a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In addition, caffeine-based ionic liquids can be utilized in catalytic reactions, indicating that the chemical environment can influence the action of caffeine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(hydroxymethyl)- typically involves the hydroxymethylation of caffeine. One common method is the reaction of caffeine with formaldehyde under basic conditions. The reaction proceeds as follows:
Reactants: Caffeine and formaldehyde.
Conditions: Basic conditions, often using sodium hydroxide as the base.
Procedure: Caffeine is dissolved in a suitable solvent, such as water or ethanol. Formaldehyde is then added to the solution, followed by the addition of sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, caffeine, 8-(hydroxymethyl)-, is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of caffeine, 8-(hydroxymethyl)- follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix caffeine and formaldehyde under controlled conditions.
Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature and pH levels.
Purification: Employing industrial-scale purification techniques such as chromatography or crystallization to obtain high-purity caffeine, 8-(hydroxymethyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine, 8-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to remove the hydroxymethyl group, reverting to caffeine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of caffeine-8-carboxylic acid.
Reduction: Formation of caffeine.
Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Caffeine, 8-(hydroxymethyl)- has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other caffeine derivatives.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on the central nervous system.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Comparaison Avec Des Composés Similaires
Caffeine, 8-(hydroxymethyl)- can be compared with other caffeine derivatives:
Theobromine: Another methylxanthine found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases, with bronchodilator properties.
Paraxanthine: A major metabolite of caffeine with similar stimulant effects.
Uniqueness
Caffeine, 8-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other caffeine derivatives.
Propriétés
IUPAC Name |
8-(hydroxymethyl)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-5(4-14)10-7-6(11)8(15)13(3)9(16)12(7)2/h14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHAZAUOIYATAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284283 | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-51-1 | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caffeine, 8-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5126523.png)
![2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B5126526.png)
![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![[4-[(Z)-(5-imino-7-oxo-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B5126553.png)


![N'-[2-(2-chlorophenoxy)acetyl]pyridine-3-carbohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)



![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
